molecular formula C7H7Cl2NO2S B1301055 2,4-Dichloro-6-methylbenzenesulfonamide CAS No. 568577-80-0

2,4-Dichloro-6-methylbenzenesulfonamide

Cat. No. B1301055
M. Wt: 240.11 g/mol
InChI Key: AQMLWLYDGGDVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring that is further substituted with chlorine and methyl groups at specific positions. This compound is structurally related to various other benzenesulfonamides that have been studied for their potential applications in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of sulfonyl chlorides as key intermediates. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to yield N,N-disubstituted sulfonamides . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of 2,4-dichloro-6-methylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined, revealing their organization as molecular crystals with hydrogen bonds of the C-H...O type . This information can provide insights into the molecular structure of 2,4-dichloro-6-methylbenzenesulfonamide, which may also form similar intermolecular interactions.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized through reactions with different reagents, demonstrating the versatility of benzenesulfonamides in chemical transformations . Additionally, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the diamination of enones . These studies suggest that 2,4-dichloro-6-methylbenzenesulfonamide could also participate in similar reactions, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide was solved using X-ray powder diffraction data, revealing the presence of N-H...O hydrogen bonds that link the molecules into two-dimensional sheets . The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate have also been studied, showing different types of hydrogen-bonded ladders . These findings indicate that the physical properties such as solubility, melting point, and crystal packing of 2,4-dichloro-6-methylbenzenesulfonamide can be predicted based on its molecular structure and intermolecular interactions.

Scientific Research Applications

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including those with derivatives of benzenesulfonamide, has revealed their ability to bind to DNA and demonstrate anticancer activity. Studies indicate that the type of sulfonamide derivative significantly influences DNA interaction and the efficacy of DNA cleavage, which is vital for their antiproliferative activity in cancer cells. These complexes have shown promise in inducing cell death mainly through apoptosis in human tumor cells (González-Álvarez et al., 2013).

Synthesis and Structural Analysis

Several studies have focused on the synthesis of various sulfonamide derivatives, including those with structural similarities to 2,4-Dichloro-6-methylbenzenesulfonamide. These include compounds like N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide, highlighting the chemical versatility and potential for creating diverse molecular structures for further investigation in different scientific applications (Drozdova & Mirskova, 2001).

HIV-1 Infection Prevention

Compounds related to methylbenzenesulfonamide, with structural similarities to 2,4-Dichloro-6-methylbenzenesulfonamide, have garnered interest due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. These compounds have been characterized for their bioactivity, indicating their potential utility in drug development for combating HIV (Cheng De-ju, 2015).

Antibacterial and Anti-inflammatory Properties

Research on sulfonamide derivatives, including those structurally related to 2,4-Dichloro-6-methylbenzenesulfonamide, has revealed significant antibacterial potential. These compounds have been evaluated for their effectiveness against various bacterial strains, and their inhibitory potential against the lipoxygenase enzyme, indicating possible therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

properties

IUPAC Name

2,4-dichloro-6-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMLWLYDGGDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371081
Record name 2,4-dichloro-6-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylbenzenesulfonamide

CAS RN

568577-80-0
Record name 2,4-dichloro-6-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-methylbenzenesulfonamide
Reactant of Route 4
2,4-Dichloro-6-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-methylbenzenesulfonamide

Citations

For This Compound
1
Citations
Z Bluke, E Paass, M Sladek, U Abel… - Journal of Enzyme …, 2016 - Taylor & Francis
A series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were synthesized and evaluated for their affinity to the glycine binding site of the N-methyl-d-…
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.